molecular formula C11H7N3O2 B2551161 3-cyano-N-(isoxazol-4-yl)benzamide CAS No. 1247714-25-5

3-cyano-N-(isoxazol-4-yl)benzamide

Cat. No.: B2551161
CAS No.: 1247714-25-5
M. Wt: 213.196
InChI Key: RRIMYAZNHYFNMP-UHFFFAOYSA-N
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Description

3-cyano-N-(isoxazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoxazole family and has been found to possess various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, through direct acylation reactions, revealed their solid-state properties via X-ray single crystallography. Their hydrogen bonding interactions in solution were examined through UV-Vis absorption and NMR analyses, demonstrating potential in colorimetric sensing of fluoride anions due to a drastic color transition observable to the naked eye (Younes et al., 2020).
  • Xu et al. (2018) found that benzo[d]isoxazoles, closely related to the isoxazolyl group in 3-cyano-N-(isoxazol-4-yl)benzamide, can act as novel nucleophiles in gold-catalyzed cycloaddition reactions, offering a concise and chemoselective access to polysubstituted heterocycles, which are significant in medicinal chemistry (Xu et al., 2018).

Colorimetric Sensing and Bioactivity

  • The study by Rodier et al. (1993) on 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, a compound with structural similarities to this compound, discussed the molecule's planarity and intramolecular hydrogen bonding, which might be relevant in designing compounds with specific optical properties or bioactivities (Rodier et al., 1993).

Heterocyclic Synthesis Applications

  • Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles, yielding a range of heterocyclic derivatives including isoxazole compounds. This study highlights the versatility of isoxazole derivatives in synthesizing diverse heterocyclic structures, which are crucial in drug development and other chemical industries (Mohareb et al., 2004).

Future Directions

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

The primary targets of 3-cyano-N-(1,2-oxazol-4-yl)benzamide It’s known that cyanoacetamide derivatives, which include compounds like 3-cyano-n-(1,2-oxazol-4-yl)benzamide, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The exact mode of action of 3-cyano-N-(1,2-oxazol-4-yl)benzamide It’s known that the carbonyl and the cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 3-cyano-N-(1,2-oxazol-4-yl)benzamide It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

The specific molecular and cellular effects of 3-cyano-N-(1,2-oxazol-4-yl)benzamide It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may have various molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-cyano-N-(1,2-oxazol-4-yl)benzamide is not explicitly mentioned in the available literature

Properties

IUPAC Name

3-cyano-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-8-2-1-3-9(4-8)11(15)14-10-6-13-16-7-10/h1-4,6-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMYAZNHYFNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CON=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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